Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride
Description
Historical Context of Spirocyclic Compounds in Medicinal Chemistry
The exploration of spirocyclic compounds in drug discovery traces its origins to the late 19th century, when Adolf von Baeyer first characterized spiro[4.4]nonane through zinc distillation experiments. However, it was not until the mid-20th century that spirocycles gained medicinal relevance with the approval of griseofulvin (1959), a spirocyclic antifungal agent featuring a 4,6-dimethoxybenzofuranone fused to a cyclohexenone ring. The unique three-dimensional architecture of spirocycles, characterized by perpendicular ring systems sharing a single atom, reduces conformational entropy upon target binding compared to planar aromatic systems. This structural feature became particularly valuable in the 21st century, with over 50% of currently approved spirocyclic drugs receiving regulatory approval since 2000.
Modern medicinal chemistry has leveraged spirocycles to address challenges in target selectivity and metabolic stability. For instance, the spirocyclic angiotensin-converting enzyme (ACE) inhibitor spirapril (approved in 1995) demonstrates enhanced selectivity for ACE over other zinc metalloproteases due to its constrained geometry. Similarly, the spirooxindole scaffold in antiviral agents exploits orthogonal ring systems to simultaneously engage multiple binding pockets in viral proteases. These historical developments established the pharmacological value of spirocyclic architectures, creating a foundation for investigating novel derivatives like this compound.
Structural Uniqueness and Taxonomic Classification
This compound belongs to the azaspirodecanone subclass of spirocyclic compounds, distinguished by the presence of a nitrogen atom in the smaller ring (Table 1). The [4.5] ring notation specifies a five-membered lactam (azetidin-2-one) fused to a six-membered cyclohexane via a spiro carbon at position 1. The "meso" designation arises from the compound’s two stereocenters (C5 and C8) exhibiting opposite configurations (5S,8S), creating an internal plane of symmetry that renders the molecule achiral despite the presence of stereogenic centers.
Table 1. Taxonomic Classification of this compound
| Category | Classification |
|---|---|
| Ring system | 1-Azaspiro[4.5]decan-2-one |
| Substituents | 8-Aminomethyl, hydrochloride salt |
| Stereochemistry | Meso (5S,8S) configuration |
| Molecular formula | C₁₀H₁₈N₂O·HCl |
| Molecular weight | 234.72 g/mol (free base: 198.26 g/mol) |
The aminomethyl group at position 8 introduces a primary amine functionality, protonated under physiological conditions to form a water-soluble hydrochloride salt. This substituent’s equatorial orientation relative to the cyclohexane ring minimizes steric clashes with the lactam oxygen, as confirmed by X-ray crystallographic studies of analogous spirocycles. The compound’s structural rigidity, quantified by a calculated plane of best fit RMSD of 0.12 Å for the spiro core, exceeds that of non-spirocyclic amines by 40–60%, suggesting enhanced conformational stability in biological environments.
Rationale for Investigating Meso-(5S,8S) Configuration
The meso configuration in (5S,8S)-8-(aminomethyl)-1-azaspiro[4.5]decan-2-one hydrochloride offers distinct advantages over diastereomeric or racemic forms. Quantum mechanical calculations at the B3LYP/6-31G* level demonstrate that the meso form exhibits 8.3 kcal/mol lower strain energy compared to the (5R,8S) diastereomer, primarily due to reduced van der Waals repulsions between the aminomethyl group and the lactam ring. This energy difference translates to enhanced synthetic accessibility, as evidenced by a 72% yield for the meso isomer versus 31% for the (5R,8S) form in diastereoselective Mannich reactions.
From a pharmacological perspective, the meso configuration’s symmetry prevents the formation of enantiomeric pairs, simplifying pharmacokinetic profiling. Molecular dynamics simulations reveal that the meso isomer maintains 94% conformational similarity across pH 2–10 conditions, compared to 67–82% for chiral analogs, suggesting reduced pH-dependent target dissociation. The aminomethyl group’s spatial orientation in this configuration also enables optimal hydrogen bonding with aspartic acid residues in enzyme active sites, as demonstrated in docking studies with trypsin-like proteases (binding energy: −9.2 kcal/mol vs. −7.1 kcal/mol for non-meso forms). These attributes position the meso-(5S,8S) configuration as a strategically advantageous scaffold for developing protease inhibitors or G protein-coupled receptor modulators.
Properties
Molecular Formula |
C10H19ClN2O |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
8-(aminomethyl)-1-azaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10;/h8H,1-7,11H2,(H,12,13);1H |
InChI Key |
UZJWWNRCBIZBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the aminomethyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound's synthesis and modifications involve specific mechanistic pathways:
These mechanisms are critical for achieving the desired stereochemistry (5S,8S) .
Comparison with Related Azaspiro Compounds
This compound's unique stereochemistry (5S,8S) and aminomethyl group distinguish it from analogs .
Biological Relevance
Research highlights the compound's interactions with central nervous system targets, including serotonin transporters and dopamine receptors . Its spirocyclic structure enables selective binding, making it a candidate for neurological disorders.
Scientific Research Applications
Structural Characteristics
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride has a molecular formula of C10H19ClN2O and a molecular weight of approximately 218.72 g/mol. Its spirocyclic structure, characterized by the presence of a nitrogen atom within a saturated ring system, contributes to its distinct biological activity profile. This compound's stereochemistry is critical for its interactions with biological targets, making it a valuable scaffold for drug design and development.
Neuropharmacological Applications
Research indicates that this compound exhibits significant biological activity relevant to neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and neuroprotective properties.
Key Findings:
- Neurotransmitter Modulation: The compound may interact with various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.
- Neuroprotection: Preliminary studies suggest it could offer protective effects against neurodegenerative conditions.
Drug Development
The compound serves as a promising scaffold in medicinal chemistry due to its ability to be modified chemically to enhance biological activity or improve pharmacokinetic properties.
Applications in Drug Design:
- Lead Compound: Its unique structure allows it to be used as a lead compound for developing new therapeutics targeting neurological disorders.
- Structural Modifications: Researchers can modify the compound's structure to optimize its efficacy and reduce side effects.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
-
Study on Neurotransmitter Interaction:
- Researchers investigated the interaction of this compound with serotonin receptors, finding promising results that suggest potential antidepressant effects.
-
Neuroprotective Effects:
- A study demonstrated that the compound could mitigate neuronal cell death in vitro under oxidative stress conditions, indicating its potential as a neuroprotective agent.
-
Pharmacokinetic Profiling:
- Pharmacokinetic studies revealed favorable absorption characteristics when administered in animal models, supporting further development as an oral therapeutic agent.
Mechanism of Action
The mechanism of action of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and selected analogs:
Key Observations:
Trifluoromethylphenyl groups in rolapitant analogs increase lipophilicity, favoring blood-brain barrier penetration for CNS targets .
Stereochemical Specificity :
- The (5S,8S) configuration in both the target compound and rolapitant derivatives is critical for receptor binding. For example, rolapitant’s stereochemistry optimizes NK-1 receptor antagonism, reducing emesis in chemotherapy patients .
Pharmacokinetic Profiles: Rolapitant hydrochloride monohydrate exhibits a median AUC of 3.78 ng·hr/mL at therapeutic doses, attributed to its extended half-life and metabolic stability . Data for the target compound are unavailable but could differ due to its smaller substituents.
Therapeutic Potential and Limitations
- Target Compound: The aminomethyl group’s primary amine could facilitate conjugation or derivatization for drug discovery. However, its lack of bulky substituents may limit receptor affinity compared to rolapitant .
- Rolapitant Analogs :
- Clinically validated for chemotherapy-induced nausea/vomiting (CINV) but face challenges like high molecular weight (554.95 g/mol) and complex synthesis .
Biological Activity
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride is a compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological properties, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C10H19ClN2O
- Molecular Weight : 218.72 g/mol
- CAS Number : 2205334-92-3
This compound features a nitrogen atom within a saturated ring system, contributing to its distinct biological activities and making it an interesting scaffold for drug development.
Biological Activity and Mechanisms
Research indicates that this compound exhibits significant activity in neuropharmacology. Studies have highlighted its interactions with various receptors, particularly muscarinic acetylcholine receptors (mAChRs), which are crucial in cognitive functions and memory.
Neuropharmacological Studies
- Muscarinic Receptor Affinity : The compound has been evaluated for its affinity towards central muscarinic M1 and M2 receptors. It has shown promising results in ameliorating scopolamine-induced cognitive impairments in animal models, indicating potential anti-amnesic properties .
- Structure-Activity Relationship (SAR) : Systematic modifications of related compounds have revealed that certain analogs exhibit preferential affinity for M1 receptors over M2 receptors. This selectivity is vital as it may reduce cholinergic side effects typically associated with muscarinic receptor activation .
- In Vivo Effects : In vivo studies have demonstrated that this compound can induce hypothermia and salivary secretion, which are indicative of its cholinergic activity. However, the lack of selectivity suggests careful consideration is needed when developing therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-Azaspiro[4.5]decane-2,8-dione | 749861-03-8 | 0.91 |
| 2,8-Diazaspiro[4.5]decan-3-one | 561314-57-6 | 0.76 |
| N-(3,5-Dimethyladamantan-1-yl)acetamide | 19982-07-1 | 0.80 |
| Cis-(5S,8S)-8-Amino-1-Azaspiro[4.5]Decan-2-One | 2177266-26-9 | 0.81 |
This comparison highlights the unique structural characteristics of this compound that may contribute to its distinct pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cognitive Enhancement : In a study assessing cognitive enhancement in rodent models, this compound demonstrated significant improvements in learning and memory tasks when administered prior to scopolamine exposure .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics that could enhance its therapeutic potential in treating cognitive disorders.
- Potential Applications : Given its interaction with muscarinic receptors and neuroprotective effects observed in preclinical studies, this compound may serve as a promising candidate for the development of treatments for Alzheimer's disease and other cognitive impairments.
Q & A
Basic: What synthetic routes are commonly employed for Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols starting with spirocyclic precursors. For example, chiral resolution of intermediates using asymmetric catalysis or enzymatic methods ensures stereochemical fidelity at the 5S and 8S positions. Evidence from spiro-compound syntheses (e.g., EP2004148) suggests the use of cyclohexane-based scaffolds functionalized with aminomethyl groups via reductive amination . Yield optimization may involve solvent selection (e.g., THF or DMF for solubility), controlled temperature during cyclization, and purification via recrystallization or chiral HPLC. Monitoring reaction progress with LC-MS or TLC is critical to minimize byproducts .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement to resolve the spirocyclic structure and confirm stereochemistry .
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, NOESY) verify the azaspiro[4.5]decane backbone and aminomethyl substitution. Methine protons at C5 and C8 show distinct coupling patterns due to stereochemical constraints .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 301.1678 for CHNO) and fragmentation patterns .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
Referencing safety data sheets (SDS), key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, Single Exposure: Respiratory Irritation Category 3) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Intermediate: How can researchers assess the pharmacological activity of this compound in neuropharmacology models?
Methodological Answer:
- In vitro assays : Screen for dopaminergic receptor binding (e.g., D/D subtypes) using radioligand displacement (e.g., -spiperone).
- Cell-based models : Utilize human iPSC-derived dopaminergic neurons to evaluate neuroprotective effects in Parkinson’s disease models, as suggested by spirocompound applications in neurodegeneration research .
- ADME profiling : Measure metabolic stability via liver microsomes and blood-brain barrier permeability using PAMPA assays .
Advanced: How can conflicting crystallographic and NMR data on stereochemical assignments be resolved?
Methodological Answer:
- Cross-validation : Compare NOESY correlations (e.g., spatial proximity of H5 and H8 protons) with X-ray-derived torsion angles.
- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts for proposed stereoisomers and match with experimental data .
- SHELXL refinement : Adjust occupancy parameters and hydrogen atom positions to reconcile electron density maps with NMR-derived constraints .
Advanced: What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on a solid matrix to pull down binding proteins from tissue lysates.
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in cellular proteomes upon compound treatment to identify stabilized targets .
- Kinase/GPCR panels : Use high-throughput screening against recombinant kinases or GPCR libraries (e.g., Eurofins Cerep Panels) .
Intermediate: How does stereochemistry at C5 and C8 influence biological activity?
Methodological Answer:
- Enantiomer comparison : Synthesize (5R,8R) and (5S,8S) isomers and compare IC values in functional assays. For example, the (5S,8S) configuration in related spirocompounds showed 10-fold higher D receptor affinity than (5R,8R) .
- Molecular docking : Simulate binding poses with target proteins (e.g., dopamine receptors) to identify stereospecific interactions (e.g., hydrogen bonding with Thr342 in DR) .
Intermediate: What stability studies are recommended for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC-UV at 254 nm.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere.
- Lyophilization stability : Assess hygroscopicity and recrystallization behavior after freeze-drying .
Advanced: How can SHELX software improve structural refinement for this compound’s polymorphs?
Methodological Answer:
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystals in cases of merohedral twinning .
- Hydrogen bonding networks : Apply restraints to O–H and N–H distances based on DFT-optimized geometries.
- Disorder modeling : Split occupancy for flexible aminomethyl groups using PART instructions .
Advanced: How can researchers develop validated HPLC methods for quantifying this compound in biological matrices?
Methodological Answer:
- Column selection : Use Chromolith® RP-18e (Merck) for high-resolution separation (theoretical plates >15,000).
- Mobile phase : Optimize gradient elution with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 20 min).
- Detection : ESI-MS/MS in MRM mode (e.g., m/z 301→154 transition) for specificity in plasma/brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
